N-De[2-(methylsulfonyl)ethyl] Lapatinib
CAS No.: 697299-82-4
VCID: VC0193487
Molecular Formula: C26H20ClFN4O2
Molecular Weight: 474.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![N-De[2-(methylsulfonyl)ethyl] Lapatinib - 697299-82-4](/images/no_structure.jpg)
Description | N-De[2-(methylsulfonyl)ethyl] Lapatinib is a metabolite of lapatinib, an antineoplastic agent used in breast cancer research . Lapatinib is a small molecule tyrosine kinase inhibitor that targets the intracellular tyrosine kinase domains of both epidermal growth factor receptor (HER1/EGFR/ERBB1) and human epidermal growth factor receptor type 2 (HER2/ERBB2) . It is approved for use in patients with advanced or metastatic HER2-positive breast cancer who have previously undergone chemotherapeutic treatments . Lapatinib functions by binding to the ATP-binding pocket of the EGFR/HER2 protein kinase domain, which prevents self-phosphorylation and subsequent activation of the signal mechanism . Lapatinib undergoes extensive biotransformation in humans, leading to the formation of several metabolites, including N-De[2-(methylsulfonyl)ethyl] Lapatinib . While information about this specific metabolite is limited, it is known that lapatinib also produces other metabolites such as N- and O-dealkylated products . Lapatinib is a substrate of CYP2C8, CYP2C19, CYP3A/CYP3A4, CYP3A4, and CYP3A5 enzymes . Lapatinib, developed by GlaxoSmithKline (GSK), was FDA approved on March 13, 2007, for use in combination with capecitabine for advanced metastatic breast cancer . Similar to lapatinib, sorafenib is also a protein kinase inhibitor that has been shown to decrease tumor-causing breast cancer stem cells . |
---|---|
CAS No. | 697299-82-4 |
Product Name | N-De[2-(methylsulfonyl)ethyl] Lapatinib |
Molecular Formula | C26H20ClFN4O2 |
Molecular Weight | 474.9 g/mol |
IUPAC Name | 6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine |
Standard InChI | InChI=1S/C26H20ClFN4O2/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)32-26-21-11-17(4-7-23(21)30-15-31-26)24-9-6-20(13-29)34-24/h1-12,15H,13-14,29H2,(H,30,31,32) |
Standard InChIKey | NQHFMDSFFGTFSK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl |
Canonical SMILES | C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl |
Purity | > 95% |
Synonyms | N-De[2-(methylsulfonyl)ethyl] Lapatinib; 6-[5-(Aminomethyl)-2-furanyl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-4-quinazolinamine; |
PubChem Compound | 21952026 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume